1,3-Hexanediol

Toxicology Safety Assessment Regulatory Science

1,3-Hexanediol is an aliphatic diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol. Its structure features two hydroxyl groups on a six-carbon chain, with one stereogenic center at the C3 position, which gives it chirality and makes it a valuable intermediate in asymmetric synthesis.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 21531-91-9
Cat. No. B1295985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Hexanediol
CAS21531-91-9
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCC(CCO)O
InChIInChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
InChIKeyAVIYEYCFMVPYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Hexanediol (CAS 21531-91-9) for Industrial and Scientific Procurement: Key Properties and Market Context


1,3-Hexanediol is an aliphatic diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol [1]. Its structure features two hydroxyl groups on a six-carbon chain, with one stereogenic center at the C3 position, which gives it chirality and makes it a valuable intermediate in asymmetric synthesis . It is a colorless, hygroscopic liquid with a boiling point of 228.2±8.0 °C at 760 mmHg [2].

Why 1,3-Hexanediol Cannot Be Interchanged with Other Hexanediol Isomers in Critical Applications


Direct substitution of 1,3-hexanediol with isomers like 1,2-hexanediol or 1,6-hexanediol is not possible without significant performance alteration. Their differing hydroxyl group positioning leads to distinct physicochemical properties and biological activities. For instance, 1,2-hexanediol is a known antimicrobial, while 1,3-hexanediol is preferred as a synthetic intermediate [1]. Additionally, 1,3-hexanediol's stereochemistry is essential for creating chiral molecules, a property not shared by its symmetric isomers . The following quantitative evidence further substantiates these critical differences.

Quantitative Differentiation: 1,3-Hexanediol vs. Isomers and Analogs in Scientific and Industrial Use


Safety Profile: 1,3-Hexanediol vs. 2-Ethyl-1,3-Hexanediol

1,3-Hexanediol exhibits a significantly safer toxicological profile compared to its substituted analog, 2-ethyl-1,3-hexanediol (EHD), a former insect repellent. In rodent studies, the oral LD50 of 1,3-hexanediol is >20 g/kg, whereas EHD was linked to developmental defects in animals, leading to its market discontinuation [1]. While 2-ethyl-1,3-hexanediol (Rutgers 612) was discontinued in the US in 1991 due to evidence of causing developmental defects in animals, 1,3-hexanediol does not carry this liability [2].

Toxicology Safety Assessment Regulatory Science

Preservation System Potential: 1,3-Diol Class Activity

As a linear aliphatic 1,3-diol with 5 to 15 carbon atoms, 1,3-hexanediol falls within a class of compounds recognized for their ability to inhibit microbial growth in cosmetic and personal care preparations. This class-level inference is based on patent literature describing the utility of linear aliphatic 1,3-diols as safe and effective preservatives [1].

Cosmetic Science Formulation Chemistry Antimicrobial Preservatives

Synthetic Versatility: 1,3-Hexanediol as a Chiral Building Block

1,3-Hexanediol possesses a stereogenic center at the C3 position, making it a chiral molecule. This inherent chirality makes it a critical intermediate in asymmetric synthesis for producing chiral 1,3-diols, which are valuable in pharmaceutical and fine chemical manufacturing . In contrast, its isomer 1,6-hexanediol is an achiral molecule and cannot impart chirality to a synthetic product [1].

Asymmetric Synthesis Organic Chemistry Polymer Chemistry

Coalescing Agent Performance: 2-Alkyl-1,3-Hexanediol Esters vs. Commercial Standards

Derivatives of 1,3-hexanediol, specifically 2-alkyl-1,3-hexanediol alkyl esters, are patented as superior coalescing aids for latex paints. The patent claims these derivatives provide a unique combination of six desirable properties—water immiscibility, good hydrolytic stability, low freezing point, low odor, slow evaporation rate, and high coalescing efficiency—which are not all met by any single commercial coalescing aid [1].

Coatings Paints Polymer Additives

High-Value Application Scenarios for Procuring 1,3-Hexanediol (CAS 21531-91-9)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Procure 1,3-hexanediol as a key chiral building block for synthesizing enantiomerically pure 1,3-diols. Its stereogenic center at C3 is essential for introducing chirality into target molecules, a critical step in the manufacture of many active pharmaceutical ingredients (APIs) and agrochemicals .

Formulation of 'Preservative-Free' or Paraben-Free Cosmetics

Utilize 1,3-hexanediol as a multifunctional ingredient in personal care products. Its recognized safety profile (oral LD50 >20 g/kg) makes it suitable for leave-on and rinse-off formulations where skin sensitivity is a concern. While direct antimicrobial data is limited, its structural class is patented for this use, supporting its inclusion in modern preservation systems as an alternative to traditional, more irritating preservatives [1].

High-Performance, Low-Odor Coalescing Agents for Architectural Coatings

Source 1,3-hexanediol for the synthesis of 2-alkyl-1,3-hexanediol alkyl esters. These derivatives are patented for use in latex paints, providing a unique combination of water immiscibility, hydrolytic stability, low odor, and high efficiency. This allows formulators to create premium, low-VOC paints with improved film formation and durability [2].

Specialty Polyester and Polyurethane Synthesis

Incorporate 1,3-hexanediol as a chain extender or co-monomer in the production of specialty polyesters and polyurethanes. Its asymmetrical structure imparts distinct flexibility and mechanical properties to the final polymer compared to the use of more common, linear α,ω-diols like 1,6-hexanediol, allowing for the fine-tuning of material characteristics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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